molecular formula C8H11BrO2 B12312778 Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate

Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B12312778
M. Wt: 219.08 g/mol
InChI Key: VIHLIXXWXCBKTQ-UHFFFAOYSA-N
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Description

Methyl 6-bromobicyclo[310]hexane-1-carboxylate is a bicyclic compound with a bromine atom and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate typically involves the bromination of bicyclo[3.1.0]hexane derivatives followed by esterification. One common method includes the reaction of bicyclo[3.1.0]hexane with bromine in the presence of a catalyst to introduce the bromine atom. The resulting brominated compound is then reacted with methanol and a suitable acid catalyst to form the methyl ester .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to remove the bromine atom.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while reduction would yield a de-brominated bicyclohexane ester.

Scientific Research Applications

Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate involves its interaction with molecular targets through its bromine and ester functional groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies on its mechanism of action are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromobicyclo[310]hexane-1-carboxylate is unique due to its specific combination of a bromine atom and a carboxylate ester group on a bicyclic hexane core

Properties

Molecular Formula

C8H11BrO2

Molecular Weight

219.08 g/mol

IUPAC Name

methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C8H11BrO2/c1-11-7(10)8-4-2-3-5(8)6(8)9/h5-6H,2-4H2,1H3

InChI Key

VIHLIXXWXCBKTQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC1C2Br

Origin of Product

United States

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